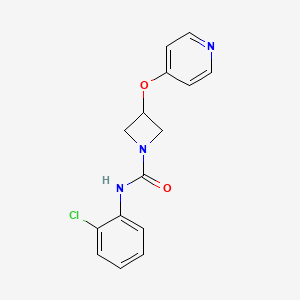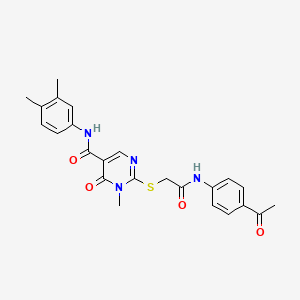![molecular formula C22H20N4O3 B2449549 N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-phenylisoxazole-3-carboxamide CAS No. 1797703-68-4](/img/structure/B2449549.png)
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-phenylisoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-phenylisoxazole-3-carboxamide” is a benzoxazole derivative . Benzoxazole derivatives are known for their broad range of chemical and biological properties . They are the basic core of some natural products and are used in the development of new drugs .
Synthesis Analysis
The synthesis of benzoxazole derivatives has been reported in various studies . For instance, one study described the electrochemical method to prepare 2-aminobenzoxazole using acetic acid as an electrolyte . This method is cleaner with minimum impurity formation, no metal catalyst used, high atom economy, robust, scalable and having a broad substrate scope .Molecular Structure Analysis
Benzoxazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Benzoxazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Benzo[d]oxazole derivatives have been investigated for their potential as anticancer agents. The compound’s structure suggests that it may interfere with cancer cell growth or survival pathways. Researchers have explored its effects on specific cancer cell lines, tumor xenografts, and in vivo models. Further studies are needed to elucidate the precise mechanisms and optimize its efficacy .
Anxiolytic Properties
The compound’s benzoxazole moiety has been associated with anxiolytic effects. It may modulate neurotransmitter systems involved in anxiety regulation. Preclinical studies have demonstrated its potential as a non-sedative anxiolytic agent, making it a promising candidate for further investigation .
PET Imaging Probe for Alzheimer’s Disease
In the brains of Alzheimer’s patients, β-amyloid plaques play a crucial role in disease progression. Benzo[d]imidazo[2,1-b]thiazoles, structurally related to our compound, have been used as PET imaging probes to visualize these plaques. Such imaging agents aid in early diagnosis and monitoring of Alzheimer’s disease .
Kinase Inhibition
Certain benzo[d]oxazole derivatives exhibit kinase inhibitory activity. Kinases play essential roles in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. Our compound may selectively inhibit specific kinases, making it relevant for drug discovery and targeted therapies .
Antimicrobial Potential
The compound’s structure suggests potential antimicrobial activity. Researchers have explored its effects against bacterial and fungal strains. By understanding its mode of action and optimizing its properties, it could contribute to the development of novel antimicrobial agents .
Neuroprotective Applications
Benzo[d]oxazole derivatives have been investigated for their neuroprotective effects. They may mitigate nerve function loss, making them relevant for conditions such as neuropathies. Further studies are needed to validate their efficacy and safety profiles .
Eigenschaften
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c27-21(18-13-20(29-25-18)15-7-2-1-3-8-15)23-14-16-9-6-12-26(16)22-24-17-10-4-5-11-19(17)28-22/h1-5,7-8,10-11,13,16H,6,9,12,14H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETZTCDWRXVGEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)C4=NOC(=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-phenylisoxazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(1'-methyl-1H,1'H-3,4'-bipyrazol-1-yl)methyl]benzoic acid](/img/structure/B2449466.png)
![2-chloro-6-{2-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]pyrrolidine-1-carbonyl}pyridine](/img/structure/B2449468.png)

![N-cyclopentyl-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2449470.png)

![N-allyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2449472.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-difluorobenzenesulfonamide](/img/structure/B2449478.png)

![3-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]-1lambda6-thiolane-1,1-dione](/img/structure/B2449481.png)
![benzyl 2-amino-6-(hydroxymethyl)-8-oxo-4-pyridin-3-yl-4H-pyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2449482.png)



![N-cyclopentyl-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2449489.png)